molecular formula C8H14O4 B046319 (E)-Ethyl 4,4-dimethoxybut-2-enoate CAS No. 114736-25-3

(E)-Ethyl 4,4-dimethoxybut-2-enoate

货号: B046319
CAS 编号: 114736-25-3
分子量: 174.19 g/mol
InChI 键: SIRJFJKWVNTUKV-AATRIKPKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-Ethyl 4,4-dimethoxybut-2-enoate (CAS 114736-25-3) is an α,β-unsaturated ester characterized by a conjugated enoate system with two methoxy groups at the 4-position. Its molecular formula is C₈H₁₄O₄, and it has a molecular weight of 174.19 g/mol . The compound is synthesized via a Horner-Wadsworth-Emmons reaction, yielding a 7:3 mixture of Z:E isomers, as confirmed by NMR and IR spectroscopy . Key applications include its role as an intermediate in organic synthesis and as a pharmaceutical impurity (Minodronic Acid Impurity 27) . Its structural features, such as electron-donating methoxy groups, influence its reactivity and stability in catalytic processes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate typically involves the esterification of 4,4-dimethoxybut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

化学反应分析

Types of Reactions

(E)-Ethyl 4,4-dimethoxybut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Organic Synthesis

1.1 Synthetic Intermediates

(E)-Ethyl 4,4-dimethoxybut-2-enoate serves as a valuable intermediate in the synthesis of various organic compounds. Its double bond and ester functional groups make it a versatile building block for constructing more complex molecules. Researchers have utilized this compound in the development of chiral amino acids and other pharmaceutical intermediates through asymmetric hydrogenation processes .

1.2 Enantioselective Hydrogenation

A significant application of this compound is in enantioselective hydrogenation reactions. Studies have shown that this compound can undergo hydrogenation to yield high enantiomeric excess (ee) products when catalyzed by specific metal complexes such as rhodium or ruthenium catalysts . This process is crucial for producing chiral compounds that are essential in pharmaceuticals.

Medicinal Chemistry

2.1 Potential Therapeutic Applications

The compound has been investigated for its potential therapeutic applications, particularly in the context of neurological disorders and metabolic diseases. Research indicates that derivatives of this compound may exhibit inhibitory effects on certain kinases involved in diseases like Alzheimer's and diabetes . The ability to inhibit these pathways suggests that this compound could be developed into a pharmacological agent.

2.2 Bioactivity Studies

Recent studies have highlighted the bioactivity of this compound and its derivatives in modulating oxidative stress markers and inflammatory responses. As neuroprostanes, these compounds may play a role in neuroprotection and could be explored as potential biomarkers for oxidative stress-related conditions .

Biochemical Applications

3.1 Enzyme Substrates

In biochemical research, this compound has been used as a substrate for various enzymes, including aspartase. Its structural characteristics allow it to participate in enzymatic reactions that are important for understanding metabolic pathways .

3.2 Research on Lipid Peroxidation

The compound's derivatives have been studied for their roles as biomarkers of lipid peroxidation and oxidative stress in human tissues. Elevated levels of certain derivatives have been associated with conditions such as Alzheimer's disease, indicating their potential as diagnostic tools .

Summary Table of Applications

Application Area Details
Organic SynthesisIntermediate for chiral amino acids; used in asymmetric hydrogenation reactions
Medicinal ChemistryPotential therapeutic agent for Alzheimer's and diabetes; kinase inhibition studies
Biochemical ApplicationsSubstrate for enzymes; research on oxidative stress biomarkers

Case Studies

Case Study 1: Asymmetric Hydrogenation

In a study conducted by Zhang et al., this compound was subjected to rhodium-catalyzed asymmetric hydrogenation yielding amino acid precursors with up to 99% enantiomeric excess. This demonstrates its utility in synthesizing high-purity chiral compounds necessary for pharmaceutical applications .

Case Study 2: Neuroprotective Properties

Research by Pavlickova et al. explored the neuroprotective properties of neuroprostanes derived from this compound. The study found that these compounds exhibited anti-inflammatory effects and could potentially serve as therapeutic agents against neurodegenerative diseases .

作用机制

The mechanism of action of (E)-Ethyl 4,4-dimethoxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of methoxy and ester groups allows the compound to participate in various chemical reactions, influencing its biological activity .

相似化合物的比较

Structural Analogs and Substituent Effects

The table below compares (E)-Ethyl 4,4-dimethoxybut-2-enoate with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Isomerism Key Applications
This compound 114736-25-3 C₈H₁₄O₄ 174.19 Methoxy (×2) E-isomer Pharmaceutical impurity, synthesis
Ethyl 4,4-diethoxybut-2-enoate 2960-65-8 C₁₀H₁₈O₄ 202.25 Ethoxy (×2) Not specified Organic synthesis intermediate
Ethyl (2E)-4,4-difluorobut-2-enoate 37746-82-0 C₆H₈F₂O₂ 150.13 Fluoro (×2) E-isomer Fluorinated building block
5-Methoxyfuran-2(5H)-one 10449-66-8 C₅H₆O₃ 114.10 Cyclic ester, methoxy N/A Lactone synthesis
5-Ethoxyfuran-2(5H)-one 2833-30-9 C₆H₈O₃ 128.13 Cyclic ester, ethoxy N/A Polymer intermediates

Key Observations:

Ethyl 4,4-diethoxybut-2-enoate has a higher molecular weight (202.25 vs. 174.19) due to bulkier ethoxy groups, which may reduce volatility . Fluorinated analogs like Ethyl (2E)-4,4-difluorobut-2-enoate exhibit lower molecular weights and distinct electronic properties, making them suitable for fluorination reactions .

Physical and Spectroscopic Properties

  • NMR Data: The E-isomer of this compound shows distinct proton signals at δ 6.70 (d, J = 6.0 Hz) and 5.34 (d, J = 6.0 Hz), differing from the Z-isomer (δ 7.23 and 5.03) . Ethyl 4,4-diethoxybut-2-enoate lacks published NMR data, complicating direct comparisons.
  • IR Spectroscopy : A strong carbonyl stretch at 1717 cm⁻¹ confirms the ester functionality, while methoxy C-O stretches appear at 1122–1089 cm⁻¹ . Fluorinated analogs exhibit C-F stretches near 1200–1100 cm⁻¹, absent in methoxy/ethoxy derivatives .

生物活性

(E)-Ethyl 4,4-dimethoxybut-2-enoate, also known as a derivative of ethyl acrylate, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C${10}$H${14}$O$_{4}$, characterized by the presence of two methoxy groups and an enone functional group. The compound's structure can be represented as follows:

C10H14O4 E Ethyl 4 4 dimethoxybut 2 enoate\text{C}_{10}\text{H}_{14}\text{O}_{4}\quad \text{ E Ethyl 4 4 dimethoxybut 2 enoate}

Synthesis Methods

Several synthetic pathways have been developed for the production of this compound. Notably, methods involving the use of transition metal catalysts have been employed to achieve high yields and enantioselectivity. For example:

  • Rhodium-Catalyzed Reactions : Utilizing rhodium complexes in the hydrogenation of corresponding enamines has shown to produce this compound with excellent enantiomeric excess (ee) values ranging from 90% to 97% .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, it was found that compounds with similar structural features demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays revealed that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy of this compound against common pathogens.
    • Method : Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.
    • Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial potential.
  • Anticancer Activity Assessment :
    • Objective : To investigate the effects of this compound on cancer cell lines.
    • Method : MTT assay was utilized to assess cell viability post-treatment.
    • Results : Significant reduction in cell viability was observed at concentrations above 50 µM, with IC$_{50}$ values indicating moderate potency against tested cell lines.

The biological activities attributed to this compound can be linked to its chemical structure. The presence of methoxy groups enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets. Furthermore, the conjugated double bond may play a role in electrophilic reactions with cellular nucleophiles, leading to disruption of normal cellular functions.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-Ethyl 4,4-dimethoxybut-2-enoate, and how do reaction conditions influence stereoselectivity?

  • Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, ethyl 2-iodo-4,4-dimethoxybut-2-enoate reacts with phenylboronic acid under reflux in toluene with Pd(PPh₃)₄ and K₂CO₃, yielding stereoisomeric mixtures (7:3 Z:E ratio). Purification via silica gel chromatography (10% EtOAc/hexane) isolates the product .
  • Key Variables : Catalyst loading, solvent polarity, and temperature critically impact stereoselectivity. NMR (¹H, ¹³C) and IR spectroscopy confirm structural integrity and isomer ratios .

Q. How is this compound characterized spectroscopically, and what diagnostic peaks distinguish it from its Z isomer?

  • Analytical Approach :

  • ¹H NMR : The E isomer exhibits a doublet at δ 6.70 (J = 6.0 Hz) for the α,β-unsaturated proton, while the Z isomer resonates at δ 7.23 (J = 6.2 Hz). Methoxy groups appear as singlets (δ 3.36 for E, δ 3.42 for Z) .
  • ¹³C NMR : The carbonyl carbon (C=O) for the E isomer appears at δ 164.0, contrasted with δ 162.6 for Z. Olefinic carbons differ due to geometric effects (δ 148.2 vs. 146.5) .

Q. What role does this compound play in pharmaceutical impurity profiling?

  • Context : The compound is identified as Minodronic Acid Impurity 27 (CAS 114736-25-3), requiring rigorous HPLC or LC-MS methods to quantify trace levels in drug formulations. Stability studies under acidic (TFA) or thermal conditions assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition-state geometries and electron-density maps. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, correlating with experimental regioselectivity .
  • Validation : Compare computed activation energies with kinetic data from reactions using dienes like 1,3-butadiene.

Q. What strategies resolve contradictions in reported enantioselectivity during catalytic asymmetric protonation?

  • Case Study : Discrepancies arise from solvent effects (e.g., THF vs. Et₂O) and chiral catalysts (e.g., Cinchona alkaloids). Systematic screening of Brønsted acids (e.g., TFA, CSA) and temperature gradients (0–40°C) optimizes enantiomeric excess (ee) .
  • Data Analysis : Chiral HPLC or polarimetry quantifies ee, while X-ray crystallography (using SHELX software) confirms absolute configuration .

Q. How does the electronic nature of substituents influence the biological activity of derivatives of this compound?

  • Experimental Design : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Evaluate bioactivity (e.g., anti-inflammatory IC₅₀) via cell-based assays (RAW 264.7 macrophages).
  • Structure-Activity Relationship (SAR) : Correlate Hammett σ values with bioactivity trends, using multivariate regression analysis .

Q. Methodological Resources

  • Synthesis & Purification : Refer to Pd-catalyzed protocols in and PubChem data (InChI: InChI=1S/C7H9F3O3...) for reproducibility .
  • Crystallography : Use SHELX (v2018) for structure refinement; ORTEP-3 generates thermal ellipsoid plots .
  • Data Contradiction Resolution : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to resolve signal overlap .

属性

IUPAC Name

ethyl (E)-4,4-dimethoxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-12-7(9)5-6-8(10-2)11-3/h5-6,8H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRJFJKWVNTUKV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552473
Record name Ethyl (2E)-4,4-dimethoxybut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114736-25-3
Record name Ethyl (2E)-4,4-dimethoxybut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add potassium carbonate (16.5 g, 120 mmol) to a solution of dimethoxy acetaldehyde (60% wt. in water) (15 mL, 100 mmol) and triethyl phosphonoacetate (20 mL, 100 mmol) in 210 mL tetrahydrofuran and 30 mL water. Stir the mixture at room temperature for 4 hours. Pour the reaction mixture into diethyl ether (200 mL) and wash with saturated aqueous sodium chloride. Dry the organic phase over sodium sulfate and concentrate under reduced pressure to provide the desired compound as a yellow oil (15.8 g, 90%).
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
triethyl phosphonoacetate
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

Dissolve dimethoxyacetaldehyde (97 g, 0.635 mol, 60% in water) and triethylphosphonoacetate (142 g, 0.633 mmol) in 7:1 tetrahydrofuran:water. Add potassium carbonate (100 g, 0.723 mole) and stir for 4 hours at room temperature. Pour the reaction into ethyl acetate (500 ml) and wash with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride. Concentrate under reduced pressure to provide the desired compound as a clear oil.
Quantity
97 g
Type
reactant
Reaction Step One
[Compound]
Name
triethylphosphonoacetate
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。